molecular formula C9H14N4O3S B255896 butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate

butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate

Cat. No. B255896
M. Wt: 258.3 g/mol
InChI Key: UWOCUWLSBMSEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate, also known as BTTG, is a chemical compound that has been widely studied for its potential applications in scientific research. BTTG belongs to the family of tetrazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has been found to have a number of biochemical and physiological effects. For example, butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has been shown to induce apoptosis, or programmed cell death, in cancer cells. butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has also been found to inhibit the growth of certain bacteria and fungi. Additionally, butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate in lab experiments is its versatility. butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate can be used in a variety of assays and experiments, making it a useful tool for researchers studying a wide range of biological processes. However, one limitation of using butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate. One area of interest is the development of butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate-based fluorescent probes for imaging reactive oxygen species in living cells. Another area of interest is the development of butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate-based anticancer agents with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate and its potential applications in a variety of biological systems.

Synthesis Methods

Butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate can be synthesized through a multistep process that involves the reaction of butyl glycinate with thiosemicarbazide, followed by the addition of hydrazine hydrate and sodium nitrite. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate.

Scientific Research Applications

Butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for detecting reactive oxygen species, and as a potential anticancer agent. butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has also been shown to exhibit antimicrobial and antifungal activities.

properties

Product Name

butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate

Molecular Formula

C9H14N4O3S

Molecular Weight

258.3 g/mol

IUPAC Name

butyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate

InChI

InChI=1S/C9H14N4O3S/c1-2-3-4-16-6(14)5-10-7-8(15)11-9(17)13-12-7/h2-5H2,1H3,(H,10,12)(H2,11,13,15,17)

InChI Key

UWOCUWLSBMSEME-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CNC1=NNC(=S)NC1=O

Canonical SMILES

CCCCOC(=O)CNC1=NNC(=S)NC1=O

Origin of Product

United States

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